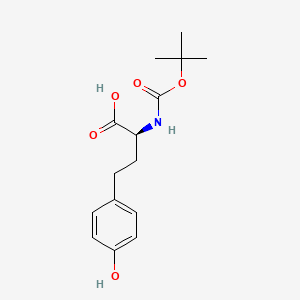
Boc-homo-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-homo-L-tyrosine is a compound with the molecular formula C15H21NO5 . It is a derivative of L-tyrosine, which is an amino acid that plays a crucial role in protein synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis .
Synthesis Analysis
The synthesis of Boc-homo-L-tyrosine typically involves the reaction of L-tyrosine with a base and the anhydride Boc2O . This results in the formation of Boc-protected amines and amino acids .
Molecular Structure Analysis
The linear formula of Boc-homo-L-tyrosine is 4-(HO)C6H4CH2CH[NHCO2C(CH3)3]CO2HCH3 . This structure includes a phenol group (4-(HO)C6H4), a methylene group (CH2), a chiral carbon with an amino group and a carboxylic group (CH[NHCO2C(CH3)3]), and a methyl ester group (CO2HCH3) .
Chemical Reactions Analysis
Boc-homo-L-tyrosine can participate in various chemical reactions. For instance, tyrosinase can convert tyrosine to L-DOPA, and DOPA-dioxygenase can catalyze the oxidative cleavage of L-DOPA into betalamic acid . The Boc group is stable towards most nucleophiles and bases .
Physical And Chemical Properties Analysis
Boc-homo-L-tyrosine has an average mass of 295.331 Da . The thermal behavior of homopolymers with tripeptide side groups was determined by DTA and TGA methods .
Aplicaciones Científicas De Investigación
Synthesis and Peptide Modification
Boc-homo-L-tyrosine derivatives have been extensively used in peptide synthesis and modification. For instance, Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives outlines a methodology for synthesizing Boc-2',6'-dimethyl-l-tyrosine, an unnatural amino acid, employing microwave-assisted Negishi coupling for key carbon-carbon bond formation. These derivatives have been incorporated into opioid peptidomimetics, showcasing their utility in developing synthetic opioid ligands with enhanced receptor potency (Bender et al., 2015).
Radiosynthesis Applications
In Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation , the production of 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid used to image protein metabolism in vivo with positron emission tomography, is detailed. This work demonstrates the utility of Boc-protected tyrosine derivatives in radiosynthesis, highlighting their significance in medical imaging and diagnostic applications (Hess et al., 2002).
Protein Damage Biomarkers
Large-scale production of N,N'-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation presents a method for preparing N,N'-diBoc-dityrosine from N-Boc-L-tyrosine, used as a biomarker to detect oxidative protein damage. This study emphasizes the role of Boc-protected tyrosine derivatives in biomarker development and their potential for monitoring protein damage and degradation (Lee et al., 2011).
Mechanistic and Structural Studies
Investigations into the Inhibition of Fibril Formation by Tyrosine Modification of Diphenylalanine reveal that Boc-Phe-Tyr-OMe and its derivatives self-assemble into microspheres instead of fibrils, offering insights into peptide-based materials' structural dynamics and potential applications in nanotechnology and materials science (Bera et al., 2014).
Enzymatic Inhibition
The Inhibition of pig kidney L-aromatic amino acid decarboxylase by 2,3-methano-m-tyrosines study showcases the use of Boc-protected methano-tyrosines as inhibitors for L-aromatic amino acid decarboxylase, underlining the importance of modified tyrosine derivatives in studying enzyme mechanisms and potential therapeutic applications (Ahmad et al., 1992).
Direcciones Futuras
While the current evidence is insufficient to make confident recommendations on the effectiveness of tyrosine for mitigating stress effects on physical/cognitive performance, tyrosine may benefit cognitive performance and is worthy of further study . Additionally, a new method for industrially producing Boc-L-tyrosine has been proposed, which is low in cost, convenient and safe to operate, low in pollution, high in yield, and easy for industrial production .
Propiedades
IUPAC Name |
(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGKTTZDRPESV-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654299 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-homo-L-tyrosine | |
CAS RN |
198473-94-8 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


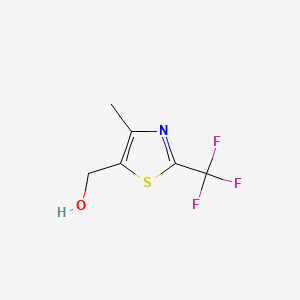
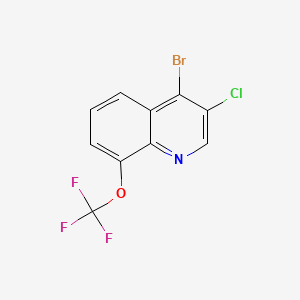

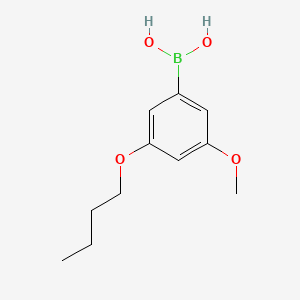

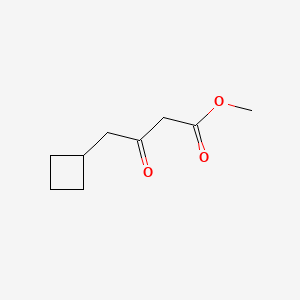
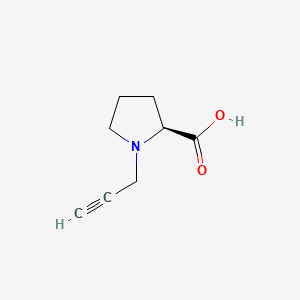
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)
![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)